molecular formula C22H32N4O2 B10956812 1-[(2,4-dimethylphenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide

1-[(2,4-dimethylphenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10956812
M. Wt: 384.5 g/mol
InChI Key: XVANUJCCKKYRHC-UHFFFAOYSA-N
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Description

1-[(2,4-dimethylphenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with a molecular formula of C19H23N5O2 and a molecular weight of 353.4 g/mol. This compound is primarily used in research and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-[(2,4-dimethylphenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide involves multiple steps. One common method includes the reaction of 2,4-dimethylphenol with formaldehyde to form the intermediate 2,4-dimethylphenoxymethyl chloride. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine to form the corresponding amine. Finally, the amine is reacted with 1H-pyrazole-3-carboxylic acid to yield the desired compound .

Chemical Reactions Analysis

1-[(2,4-dimethylphenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and pyrazole moieties, using reagents like halogens or alkylating agents.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials and as a stabilizer in polymer chemistry

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethylphenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to changes in cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

1-[(2,4-dimethylphenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide can be compared with similar compounds such as:

    2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.

    TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl): A stable free radical used as an oxidizing agent and in polymer chemistry.

    N,N-Diisopropylethylamine: Another non-nucleophilic base used in organic synthesis.

These compounds share structural similarities but differ in their specific applications and chemical properties, highlighting the unique features of this compound.

Properties

Molecular Formula

C22H32N4O2

Molecular Weight

384.5 g/mol

IUPAC Name

1-[(2,4-dimethylphenoxy)methyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C22H32N4O2/c1-15-7-8-19(16(2)11-15)28-14-26-10-9-18(24-26)20(27)23-17-12-21(3,4)25-22(5,6)13-17/h7-11,17,25H,12-14H2,1-6H3,(H,23,27)

InChI Key

XVANUJCCKKYRHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3CC(NC(C3)(C)C)(C)C)C

Origin of Product

United States

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